molecular formula C36H26N4O10 B15017560 benzene-1,2-diylbis[nitrilo(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(4-methoxybenzoate)

benzene-1,2-diylbis[nitrilo(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(4-methoxybenzoate)

Cat. No.: B15017560
M. Wt: 674.6 g/mol
InChI Key: CAJYMCGKARMNJO-UHFFFAOYSA-N
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Description

4-[(E)-({2-[(E)-{[4-(4-METHOXYBENZOYLOXY)-3-NITROPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE is a complex organic compound characterized by its multiple functional groups, including nitro, methoxy, and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(E)-{[4-(4-METHOXYBENZOYLOXY)-3-NITROPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the nitration of aromatic compounds to introduce nitro groups, followed by the formation of imino and methoxybenzoate groups through condensation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[(E)-{[4-(4-METHOXYBENZOYLOXY)-3-NITROPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups typically yields amine derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

4-[(E)-({2-[(E)-{[4-(4-METHOXYBENZOYLOXY)-3-NITROPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(E)-{[4-(4-METHOXYBENZOYLOXY)-3-NITROPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s nitro and imino groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in cellular processes. Further research is needed to fully elucidate the molecular mechanisms underlying its effects.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine functional group.

    Methyl 4-aminobenzoate: A compound with a similar methoxybenzoate group.

Uniqueness

4-[(E)-({2-[(E)-{[4-(4-METHOXYBENZOYLOXY)-3-NITROPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C36H26N4O10

Molecular Weight

674.6 g/mol

IUPAC Name

[4-[[2-[[4-(4-methoxybenzoyl)oxy-3-nitrophenyl]methylideneamino]phenyl]iminomethyl]-2-nitrophenyl] 4-methoxybenzoate

InChI

InChI=1S/C36H26N4O10/c1-47-27-13-9-25(10-14-27)35(41)49-33-17-7-23(19-31(33)39(43)44)21-37-29-5-3-4-6-30(29)38-22-24-8-18-34(32(20-24)40(45)46)50-36(42)26-11-15-28(48-2)16-12-26/h3-22H,1-2H3

InChI Key

CAJYMCGKARMNJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=CC=C3N=CC4=CC(=C(C=C4)OC(=O)C5=CC=C(C=C5)OC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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